The compound falls under the category of organic compounds with the following characteristics:
This compound is often synthesized for research purposes and may be used as an intermediate in the synthesis of more complex molecules.
The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide can be achieved through several methods, typically involving the following steps:
The molecular structure of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide can be described as follows:
C(C(=O)NCC1=CC=CC=C1C#N)N
This structural arrangement contributes to its biological activity by allowing interactions with various biological targets.
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide can participate in several chemical reactions:
The mechanism of action for (S)-2-Amino-N-(2-cyano-benzyl)-propionamide involves its interaction with specific enzymes or receptors:
These interactions suggest potential applications in drug design, particularly for targeting specific pathways in diseases.
The physical and chemical properties of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide include:
These properties are crucial for determining the suitability of the compound for various applications in research and industry.
(S)-2-Amino-N-(2-cyano-benzyl)-propionamide has several applications, including:
These applications highlight its versatility and importance in both academic research and industrial settings.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0